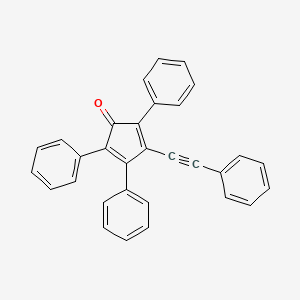
5-(4-Chloroanilino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloroanilino)pentan-1-ol is an organic compound with the molecular formula C11H16ClNO It is a derivative of pentanol, where the hydroxyl group is attached to the first carbon, and a 4-chloroanilino group is attached to the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)pentan-1-ol typically involves the reaction of 4-chloroaniline with a suitable pentan-1-ol derivative. One common method is the nucleophilic substitution reaction where 4-chloroaniline reacts with 5-bromopentan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloroanilino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-chloroanilino)pentan-2-one.
Reduction: Formation of 5-(4-chloroanilino)pentan-1-amine.
Substitution: Formation of 5-(4-azidoanilino)pentan-1-ol or 5-(4-cyanoanilino)pentan-1-ol.
Applications De Recherche Scientifique
5-(4-Chloroanilino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Chloroanilino)pentan-1-ol involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: A simpler analog with similar functional groups but lacking the pentanol chain.
Pentan-1-ol: A basic alcohol without the chloroanilino group.
5-Bromo-1-pentanol: Similar structure but with a bromine atom instead of the chloroanilino group.
Uniqueness
5-(4-Chloroanilino)pentan-1-ol is unique due to the presence of both the chloroanilino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918499-59-9 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
5-(4-chloroanilino)pentan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,13-14H,1-3,8-9H2 |
Clé InChI |
UQRXIJIGMGLJEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCCCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



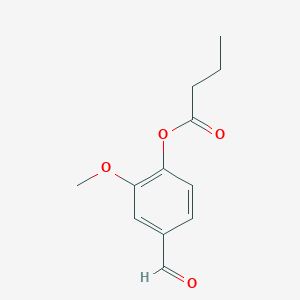
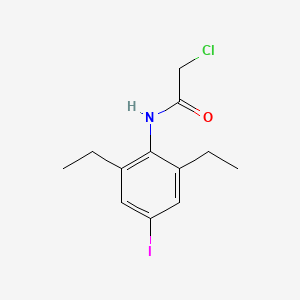
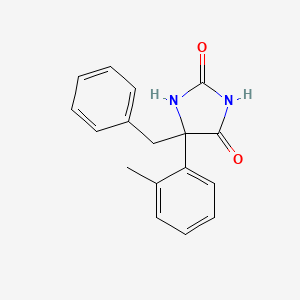
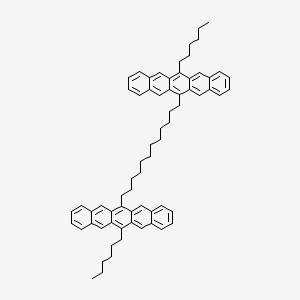
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
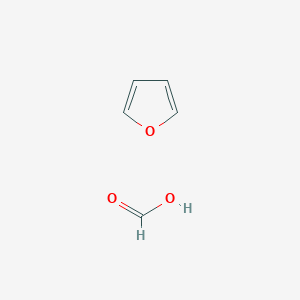
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
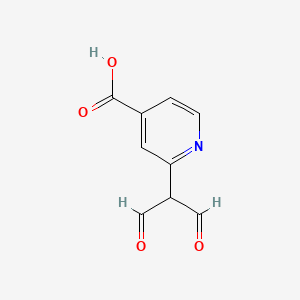
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
